

Hept-4-en-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hept-4-en-2-ol*

Cat. No.: *B14010481*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-2-ol is an unsaturated secondary alcohol with the chemical formula C₇H₁₄O. This document provides an in-depth overview of its chemical and physical properties, available experimental protocols for its synthesis and analysis, and a summary of its known biological significance. While **Hept-4-en-2-ol** has been identified as a component of some natural volatiles and as an insect pheromone, its role in drug development and interaction with specific signaling pathways is not extensively documented in publicly available literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Hept-4-en-2-ol** are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

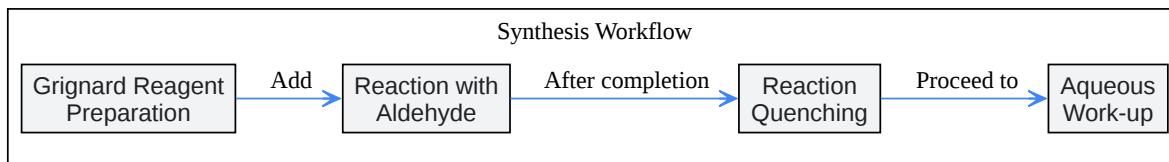
General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	PubChem[1][2]
Molecular Weight	114.19 g/mol	PubChem[1][2][3][4]
IUPAC Name	hept-4-en-2-ol	PubChem[1][2]
CAS Number	66642-85-1	PubChem[1][2]
Appearance	Data not available	
Odor	Data not available	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Computed Properties

Property	Value	Source
XLogP3	1.7	PubChem[1][2][3][4]
Hydrogen Bond Donor Count	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	1	PubChem[1][2]
Rotatable Bond Count	3	PubChem[1][2]
Exact Mass	114.104465066 Da	PubChem[3][4]
Monoisotopic Mass	114.104465066 Da	PubChem[3][4]
Topological Polar Surface Area	20.2 Å ²	PubChem[3][4]
Heavy Atom Count	8	PubChem[1][2]
Complexity	66.8	PubChem[3][4]

Experimental Protocols


Detailed experimental protocols specifically for **Hept-4-en-2-ol** are not readily available in the literature. However, the following sections describe general methodologies that can be adapted for its synthesis, purification, and analysis based on standard organic chemistry techniques.

Synthesis: Grignard Reaction

A common method for the synthesis of secondary alcohols like **Hept-4-en-2-ol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For **Hept-4-en-2-ol**, this could involve the reaction of a propylmagnesium halide with crotonaldehyde or the reaction of an ethylmagnesium halide with pent-2-enal.

General Protocol:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with an appropriate alkyl halide (e.g., 1-bromopropane or 1-bromoethane) in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent.[3][5]
- Reaction with Aldehyde: The corresponding aldehyde (e.g., crotonaldehyde or pent-2-enal), dissolved in anhydrous ether or THF, is added dropwise to the stirred Grignard solution at a low temperature (typically 0 °C).[5]
- Quenching: After the addition is complete, the reaction is stirred for a specified period and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
- Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.[6][7]

[Click to download full resolution via product page](#)

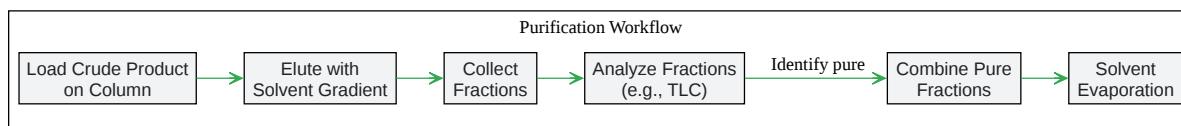
A generalized workflow for the synthesis of **Hept-4-en-2-ol** via a Grignard reaction.

Purification

The crude **Hept-4-en-2-ol** obtained from synthesis will likely require purification to remove unreacted starting materials and byproducts. Common techniques for purifying liquid organic compounds include fractional distillation and flash column chromatography.

Fractional Distillation: This technique is suitable for separating liquids with different boiling points.^{[8][9]}

General Protocol:


- The crude product is placed in a round-bottom flask with a stir bar.
- A fractional distillation apparatus is assembled, including a fractionating column, condenser, and collection flask.^[8]
- The flask is heated, and the vapor rises through the fractionating column.
- The component with the lower boiling point will vaporize first, and its vapor will reach the top of the column and be condensed and collected.^[8]

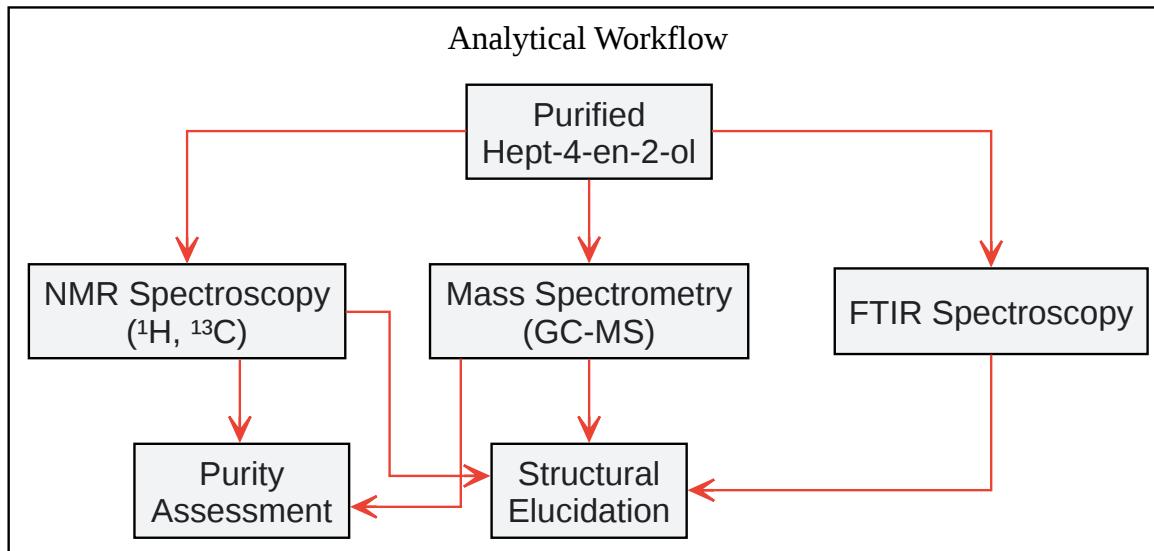
Flash Column Chromatography: This is a common purification technique for a wide range of organic compounds.

General Protocol:

- A glass column is packed with a stationary phase, typically silica gel.

- The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
- A solvent system (eluent) of appropriate polarity is passed through the column under pressure.
- The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in fractions.

[Click to download full resolution via product page](#)


A typical workflow for the purification of an organic compound using flash column chromatography.

Analytical Methods

The structure and purity of **Hept-4-en-2-ol** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure. While specific spectra for **Hept-4-en-2-ol** are not readily available, the expected chemical shifts and coupling constants can be predicted based on its structure.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.^{[1][10]}

- Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[11]

[Click to download full resolution via product page](#)

A logical workflow for the analytical characterization of **Hept-4-en-2-ol**.

Biological Significance

The primary documented biological role of **Hept-4-en-2-ol** is as an insect pheromone.

Insect Pheromone

(2R,4Z)-**hept-4-en-2-ol** has been identified as a major component of the sex pheromone of the moth *Eriocrania cicatricella*.[12][13][14] Field tests have shown that a blend containing this compound is highly attractive to conspecific males.[14] This suggests a potential application in pest management strategies through mating disruption or trapping. The specific enantiomer and isomer are crucial for its biological activity, as other stereoisomers may be inactive or even inhibitory.[15]

Relevance to Drug Development

Currently, there is no direct evidence in the reviewed literature to suggest that **Hept-4-en-2-ol** is being investigated as a therapeutic agent or that it directly interacts with known drug targets or signaling pathways relevant to human disease. Its relatively simple structure and known role as a semiochemical in insects do not immediately point towards applications in drug development for human use. Further research would be required to explore any potential pharmacological activities.

Safety Information

Based on available safety data for similar compounds, **Hept-4-en-2-ol** should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hept-4-en-2-ol is a secondary alcohol with well-defined chemical and physical properties. While standard organic chemistry techniques can be applied for its synthesis and analysis, detailed, compound-specific protocols are not widely published. Its most significant known biological role is as an insect pheromone, with potential applications in agriculture and ecology. The relevance of **Hept-4-en-2-ol** to drug development and its interaction with mammalian signaling pathways remain unexplored areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-4-Hepten-2-ol | C7H14O | CID 5352825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hept-4-en-2-ol | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. (4R)-Hept-2-en-4-ol | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. (4E)-hept-4-en-1-ol | C7H14O | CID 5367535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hepten-4-ol [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cas 36678-43-0,4-Hepten-2-one, (4E)- (9CI) | lookchem [lookchem.com]
- 15. Specialized olfactory receptor neurons mediating intra- and interspecific chemical communication in leafminer moths *Eriocrania* spp. (Lepidoptera: Eriocraniidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hept-4-en-2-ol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14010481#hept-4-en-2-ol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b14010481#hept-4-en-2-ol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com